molecular formula C14H16N2O4S B13366235 (2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid

(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid

Cat. No.: B13366235
M. Wt: 308.35 g/mol
InChI Key: AOWYKAYWCCCOPQ-FNORWQNLSA-N
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Description

(2E)-3-(4-methoxy-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid is a complex organic compound characterized by its unique structure, which includes a methoxy group, a propionylamino group, and a carbothioylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxy-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxy Group:

    Introduction of the Propionylamino Group: This step involves the acylation of an amine with propionyl chloride in the presence of a base like triethylamine.

    Formation of the Carbothioylamino Group: The carbothioylamino group can be introduced by reacting an amine with carbon disulfide and an alkyl halide.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxy-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the propionylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2E)-3-(4-methoxy-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxy-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-methoxy-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(propanoylcarbamothioylamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H16N2O4S/c1-3-12(17)16-14(21)15-10-8-9(5-7-13(18)19)4-6-11(10)20-2/h4-8H,3H2,1-2H3,(H,18,19)(H2,15,16,17,21)/b7-5+

InChI Key

AOWYKAYWCCCOPQ-FNORWQNLSA-N

Isomeric SMILES

CCC(=O)NC(=S)NC1=C(C=CC(=C1)/C=C/C(=O)O)OC

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

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